molecular formula C₁₁H₁₆O₅ B139903 (3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one CAS No. 27304-20-7

(3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one

Cat. No. B139903
CAS RN: 27304-20-7
M. Wt: 228.24 g/mol
InChI Key: PPHFUIUOGMRDON-IWSPIJDZSA-N
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Description

(3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one, also known as (3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one, is a useful research compound. Its molecular formula is C₁₁H₁₆O₅ and its molecular weight is 228.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Studies on Organophosphorus Compounds Researchers have synthesized a variety of spiro[cyclopentane, cyclohexane, and cycloheptane]-1,4′-perhydro-[1,3,2]diazaphosphole and spiro-[cyclopentane, cyclohexane, and cycloheptane]-1,4′-perhydro[1,3,2]oxaazaphosphole derivatives, which involved the interaction of specific phosphorus compounds with substances containing two functional groups (Omran & Moustafa, 2006).

Non-iterative Asymmetric Synthesis of C15 Polyketide Spiroketals In a non-iterative process, researchers converted a methylenebis[furan] compound to a series of products with high stereo- and enantioselectivity. The synthesis led to spiroketals, whose structures were confirmed by X-ray structural analysis. Some derivatives showed evidence of cancer-cell-growth inhibition in specific leukemia and cancer cell lines (Meilert, Pettit, & Vogel, 2004).

New Chiral Block for Cyclopentanoids Synthesis Researchers investigated the hydroxymethylation of bicyclic allylsilane, leading to the formation of a product with anti-addition properties. Further reactions of the obtained compound were investigated to explore its potential in cyclopentanoids synthesis (Gimazetdinov et al., 2016).

Applications in Material Science and Engineering

Synthesis and Electrochemical Properties of a New Benzimidazole Derivative A novel benzimidazole unit was synthesized and integrated into donor–acceptor–donor type polymers. The research focused on understanding the effect of different donor groups on the optical and electronic properties of the resulting polymers, which could have implications for material science and engineering (Ozelcaglayan et al., 2012).

properties

IUPAC Name

(3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O5/c12-6-7-8-9(10(13)14-7)16-11(15-8)4-2-1-3-5-11/h7-9,12H,1-6H2/t7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHFUIUOGMRDON-IWSPIJDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3C(OC(=O)C3O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)O[C@@H]3[C@H](OC(=O)[C@@H]3O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30559556
Record name (3a'R,6'R,6a'R)-6'-(Hydroxymethyl)dihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'(3a'H)-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one

CAS RN

27304-20-7
Record name D-Ribonic acid, 2,3-O-cyclohexylidene-, γ-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27304-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3a'R,6'R,6a'R)-6'-(Hydroxymethyl)dihydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'(3a'H)-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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